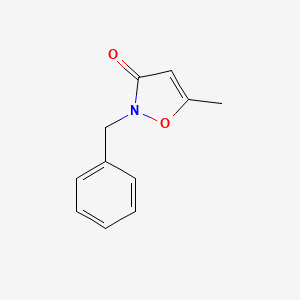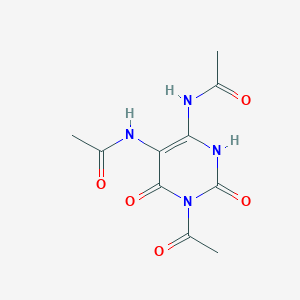![molecular formula C11H10N2O3 B12923777 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate CAS No. 61316-20-9](/img/structure/B12923777.png)
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a fused pyridine and pyrimidine ring system, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . The reaction is typically carried out at 80°C in the presence of palladium acetate (Pd(OAc)2) and pivalic acid (PivOH) in dimethylformamide (DMF) solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like oxygen, reducing agents, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkenylation reactions yield alkenylated derivatives, while substitution reactions produce substituted pyrido[1,2-a]pyrimidine compounds .
Applications De Recherche Scientifique
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached.
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: Another derivative with a similar core but different substituents.
Uniqueness
What sets 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate apart is its acetate functional group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
| 61316-20-9 | |
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
(2-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl) acetate |
InChI |
InChI=1S/C11H10N2O3/c1-7-6-10(15)13-5-3-4-9(11(13)12-7)16-8(2)14/h3-6H,1-2H3 |
Clé InChI |
CAVGBNCXAKWEIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N2C=CC=C(C2=N1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)

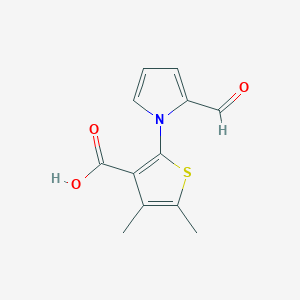
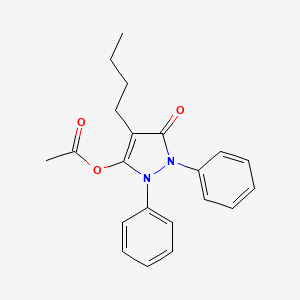

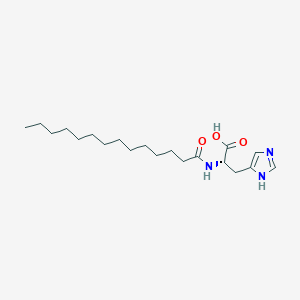
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
